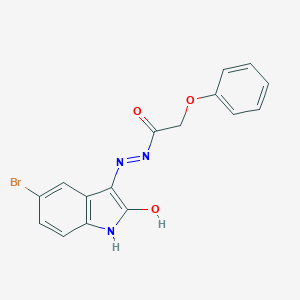
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide, also known as BI-78D3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. In
Aplicaciones Científicas De Investigación
Antibody Development and Environmental Analysis
Antibodies have been extensively developed for the analysis of various compounds, including environmental pollutants and veterinary drugs. These developments involve creating specific antibodies for substances, which could potentially include compounds like "(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide" for their detection in environmental samples or food products. The application of ELISA and related immunosensors in detecting substances demonstrates the broad utility of antibody-based methods in scientific research M. Fránek & K. Hruška, 2018.
Brominated Flame Retardants in Environmental Samples
The study of brominated flame retardants (BFRs) in various environments highlights methodologies that could be applicable to analyzing "this compound", given its brominated structure. Research on the occurrence of BFRs in indoor air, dust, and consumer goods provides insights into environmental contamination and exposure risks, emphasizing the importance of monitoring such compounds E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020.
Antioxidant Activity and Health Implications
Phenolic compounds, including chlorogenic acid and syringic acid, have been studied for their antioxidant, antimicrobial, and various health-promoting effects. These studies can inform research on similar compounds like "this compound", particularly in investigating its potential biological activities or health implications M. Naveed et al., 2018; Cheemanapalli Srinivasulu et al., 2018.
Analytical Methods for Antioxidant Determination
The development of analytical methods for determining antioxidant activity offers valuable techniques that could be adapted for studying compounds like "this compound". Techniques such as spectrophotometry and electrochemical (bio)sensors could be employed to assess the compound's antioxidant capacity and other chemical properties I. Munteanu & C. Apetrei, 2021.
Propiedades
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c17-10-6-7-13-12(8-10)15(16(22)18-13)20-19-14(21)9-23-11-4-2-1-3-5-11/h1-8,18,22H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNXJLHJFKBYHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


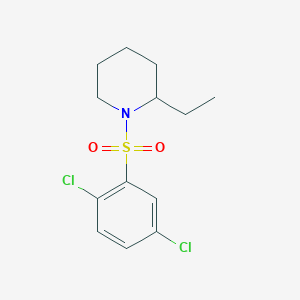
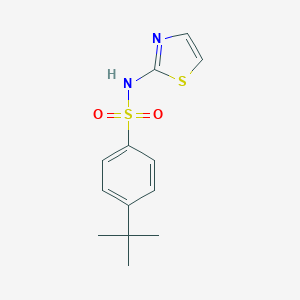
![2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino}acetamide](/img/structure/B368805.png)
![2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368806.png)
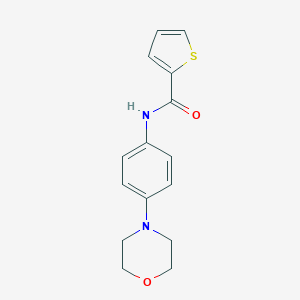
![2-{3-Methyl[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino}acetamide](/img/structure/B368808.png)
![2-[(2,4-Dioxo-3-m-tolyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368809.png)
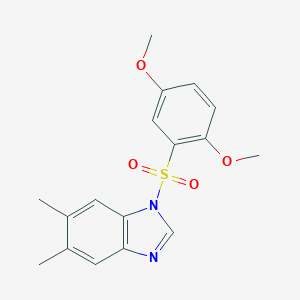
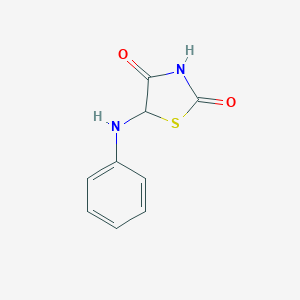
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B368818.png)

![2-[(2,4-Dioxo-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368827.png)
![2-methoxy-N-({[4-(pyridin-4-ylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B368831.png)